molecular formula C30H48O2 B1163861 30-Oxopseudotaraxasterol CAS No. 160481-71-0

30-Oxopseudotaraxasterol

Cat. No. B1163861
CAS RN: 160481-71-0
M. Wt: 440.7 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

30-Oxopseudotaraxasterol is a compound presumably related to the broader class of molecules known as triterpenoids, which are known for their diverse range of biological activities and presence in various natural sources. Triterpenoids, such as this compound, are of significant interest in scientific research due to their complex molecular structure and potential pharmacological properties.

Synthesis Analysis

The synthesis of triterpenoids like this compound typically involves complex organic reactions, starting from basic precursors like squalene. The process may involve cyclization, oxidation, and rearrangement steps to achieve the desired structure. For example, the synthesis of related compounds involves selective ozonolysis and Baeyer-Villiger oxidation to introduce oxygen-containing functionalities into the molecule (Akhmetova et al., 2007).

Scientific Research Applications

  • Therapeutic Potential in Neurodegenerative Disorders

    A multifunctional iron chelator drug, M-30, has been synthesized for neurodegenerative disorders like Parkinson's and Alzheimer's diseases. This drug shows promise due to its pro-survival neurorescue effects, regulation of amyloid precursor protein (APP), and β-amyloid levels, suggesting potential applications for compounds with similar properties in treating neurodegenerative diseases (Avramovich-Tirosh et al., 2007).

  • Antibacterial Effects in Aquaculture

    The study of antibacterial residues in marine sediments and invertebrates following chemotherapy in aquaculture, such as the use of oxytetracycline and Romet® 30, highlights the environmental impact of such treatments. This could be relevant when considering the ecological effects of deploying compounds like 30-Oxopseudotaraxasterol in similar contexts (Capone et al., 1996).

  • Treatment of Peripheral Neuropathic Pain

    Research on miR-30b-5p and its role in attenuating oxaliplatin-induced peripheral neuropathic pain in rats suggests a potential application for compounds affecting similar pathways in pain management (Li et al., 2019).

  • Cancer Treatment

    Brentuximab vedotin (SGN-35), a drug for relapsed CD30-positive lymphomas, exemplifies the application of targeted therapy in oncology, potentially guiding research into similar targeted compounds (Younes et al., 2010).

  • Synthesis and Evaluation in Cell Proliferation

    The study on the synthesis of oxoapratoxin E and its C30 epimer and their effects on cell proliferation provides insights into the process of developing and evaluating novel compounds for biological applications (Wu et al., 2017).

Safety and Hazards

The safety data sheet for 30-Oxopseudotaraxasterol indicates that it is not classified under physical, health, or environmental hazards . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention is required .

properties

IUPAC Name

(1S,4aS,6aR,6aR,6bR,8aR,10S,12aR,14aR,14bR)-10-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O2/c1-19-20(18-31)10-13-27(4)16-17-29(6)21(25(19)27)8-9-23-28(5)14-12-24(32)26(2,3)22(28)11-15-30(23,29)7/h10,18-19,21-25,32H,8-9,11-17H2,1-7H3/t19-,21-,22+,23-,24+,25-,27-,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTLWGFAJYTCDB-WWXACCNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C=O)C)C)C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC=C1C=O)C)C)C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
30-Oxopseudotaraxasterol
Reactant of Route 2
30-Oxopseudotaraxasterol
Reactant of Route 3
30-Oxopseudotaraxasterol
Reactant of Route 4
30-Oxopseudotaraxasterol
Reactant of Route 5
30-Oxopseudotaraxasterol
Reactant of Route 6
30-Oxopseudotaraxasterol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.